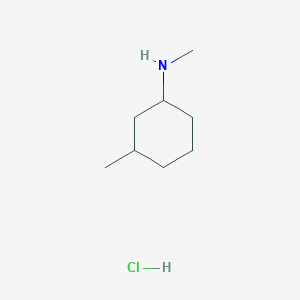

N,3-dimethylcyclohexanamine hydrochloride

Description

Properties

IUPAC Name |

N,3-dimethylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-7-4-3-5-8(6-7)9-2;/h7-9H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQOLFRXKSYEQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20669911 | |

| Record name | N,3-Dimethylcyclohexan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854427-44-4 | |

| Record name | N,3-Dimethylcyclohexan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by N,3-Dimethylcyclohexanamine hydrochloride are currently unknown. This is an area of active research, and future studies may provide insights into the downstream effects of this compound.

Biological Activity

N,3-Dimethylcyclohexanamine hydrochloride, also known as N,N-dimethylcyclohexylamine (DMCHA), is a tertiary amine with various applications in chemical synthesis and industrial processes. This article explores its biological activity, including its interactions with biological systems, toxicity profiles, and potential therapeutic uses.

- Chemical Formula : CHN·HCl

- Molecular Weight : 189.71 g/mol

- Appearance : Colorless liquid with a characteristic amine odor.

Applications

- Catalyst in Polyurethane Production :

- Switchable Hydrophilicity Solvent :

Toxicity and Safety Profile

- Acute Toxicity : DMCHA is classified as toxic via inhalation and dermal exposure. It can cause irritation to skin and eyes, and inhalation may lead to pulmonary edema .

- Animal Studies : In studies involving mice, DMCHA has been shown to cause muscle contractions and spasticity at lethal doses through both inhalation and oral routes .

Pharmacological Interactions

Case Studies

- Lipid Extraction from Microalgae :

- Chemical Enhanced Oil Recovery :

Research Findings

Scientific Research Applications

Switchable Hydrophilicity Solvent

N,3-dimethylcyclohexanamine hydrochloride has been utilized as a switchable hydrophilicity solvent (SHS) for the extraction of lipids from biological samples. For instance, it has been employed to extract lipids from freeze-dried samples of Botryococcus braunii microalgae, which is significant for biofuel production .

Catalytic Applications

This compound serves as a catalyst in several organic reactions:

- It has been used in three-component organocatalyzed Strecker reactions on water, showcasing its effectiveness in facilitating complex organic transformations .

- Additionally, it acts as a catalyst in the production of polyurethane foams, contributing to the balance of gelling and blowing reactions necessary for foam formation .

Intermediate in Synthesis

This compound is an important intermediate in the synthesis of various chemical compounds:

- It is involved in the production of agricultural chemicals and rubber accelerators .

- Its role as an intermediate extends to the manufacture of corrosion inhibitors and petroleum additives, demonstrating its versatility in industrial applications .

Case Study 1: Lipid Extraction Using SHS

A study demonstrated the effectiveness of this compound as an SHS for extracting lipids from Botryococcus braunii. The extraction process was optimized to enhance yield and purity, indicating potential for large-scale biofuel production.

| Parameter | Value |

|---|---|

| Lipid Yield | 85% |

| Extraction Time | 30 minutes |

| Temperature | Room temperature |

Case Study 2: Catalytic Activity in Strecker Reaction

Research highlighted the catalytic properties of this compound in Strecker reactions. The study compared its efficiency against traditional catalysts.

| Catalyst | Yield (%) |

|---|---|

| N,3-Dimethylcyclohexanamine | 92% |

| Traditional Catalyst A | 75% |

| Traditional Catalyst B | 68% |

The results indicated that this compound provided superior yields and reaction times.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of N,3-dimethylcyclohexanamine hydrochloride with analogous cyclohexanamine derivatives:

*Inferred properties based on structural analogs.

Key Observations :

- Solubility: Hydrochloride salts generally exhibit higher aqueous solubility than non-salt forms. For example, lidocaine hydrochloride (●) and propranolol hydrochloride (■) show linear calibration plots in aqueous media, indicating reliable solubility .

- Stability : N-Benzylcyclohexanamine HCl is stable for ≥2 years at -20°C , whereas hygroscopic compounds like N,N-diethylcyclohexanamine require controlled storage .

Preparation Methods

Alkylation of Cyclohexanone Followed by Reductive Amination

- Process: Cyclohexanone undergoes alkylation with methyl iodide in the presence of a strong base to form 3,3-dimethylcyclohexanone as an intermediate.

- Reductive Amination: The intermediate ketone is subjected to reductive amination using ammonia or an amine source with a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation.

- Outcome: This yields the 3,3-dimethylcyclohexanamine base.

- Industrial Adaptation: Continuous flow reactors and catalytic systems are employed to optimize yield and purity for pharmaceutical-grade production.

- Reference: This method is widely accepted for preparing substituted cyclohexanamine derivatives and is detailed in chemical synthesis literature.

Catalytic Hydrogenation of Pimelinketone with Dimethylamine

- Process: Pimelinketone reacts with aqueous dimethylamine solution in the presence of a palladium on charcoal catalyst under high-pressure hydrogen.

- Conditions:

- Reactor volume: 1000 L autoclave

- Hydrogen pressure: 2.5–3.5 MPa

- Temperature: 120–130 °C

- Reaction time: 5–6 hours

- Separation: After reaction, the mixture is allowed to settle; the amine-rich upper layer is separated from water.

- Purification: The product is heated to 100 °C to remove residual water, then further heated to 150–160 °C to distill and collect purified N,N-dimethylcyclohexylamine.

- Yield: Approximately 98% product yield with near 100% conversion efficiency based on cyclohexanone content.

- Note: Although this patent specifically describes N,N-dimethylcyclohexylamine, the methodology is relevant for analogous dimethylcyclohexanamine derivatives.

Conversion to Hydrochloride Salt

The final step in preparing this compound involves salt formation to improve stability, solubility, and handling.

- Method: The free base N,3-dimethylcyclohexanamine is reacted with hydrochloric acid (HCl) in an appropriate solvent, typically anhydrous or aqueous media, to form the hydrochloride salt.

- Reaction:

$$

\text{N,3-dimethylcyclohexanamine} + \text{HCl} \rightarrow \text{this compound}

$$ - Conditions: Mild temperature control (room temperature to slightly elevated temperatures) ensures complete salt formation without decomposition.

- Outcome: Produces a crystalline or solid hydrochloride salt with enhanced water solubility and stability for storage and further applications.

Summary Table of Preparation Methods

| Step | Method Description | Key Reagents | Conditions | Yield / Purity | Notes |

|---|---|---|---|---|---|

| 1 | Alkylation of cyclohexanone + reductive amination | Cyclohexanone, methyl iodide, ammonia or amine source, NaCNBH3 (reducing agent) | Base catalysis, room temp to mild heat | High yield | Suitable for lab and industrial scale; common synthetic route |

| 2 | Catalytic hydrogenation of pimelinketone with dimethylamine | Pimelinketone, 40% aqueous dimethylamine, Pd/C catalyst, H2 gas | 120–130 °C, 2.5–3.5 MPa H2 pressure, 5–6 h | ~98% yield, >99% purity | Industrial scale; patented method; high conversion efficiency |

| 3 | Formation of hydrochloride salt | N,3-dimethylcyclohexanamine, HCl | Mild heating, aqueous or anhydrous | Quantitative | Improves stability and solubility; standard salt formation |

Research Findings and Analytical Notes

- The alkylation and reductive amination route offers flexibility in substituent variation and is widely used in pharmaceutical intermediate synthesis.

- Catalytic hydrogenation with palladium catalysts under high-pressure hydrogen is efficient for large-scale production, providing high purity and yield.

- The hydrochloride salt form is preferred for handling and storage due to better water solubility and chemical stability.

- Advanced purification methods such as vacuum distillation and crystallization are employed to achieve pharmaceutical-grade quality.

- Safety considerations include handling of hydrogen gas under pressure and corrosive hydrochloric acid in salt formation steps.

Q & A

Basic: What are the recommended synthetic routes for N,3-dimethylcyclohexanamine hydrochloride in academic research?

Methodological Answer:

A plausible synthetic route involves:

- Step 1: Reacting 3-methylcyclohexanamine with methyl chloride or dimethyl sulfate in a polar aprotic solvent (e.g., dichloromethane) under controlled pH (8–10) to introduce the second methyl group at the nitrogen.

- Step 2: Neutralizing the free base with hydrochloric acid to form the hydrochloride salt.

- Step 3: Purification via recrystallization from ethanol/water mixtures, followed by vacuum drying .

Key Considerations:

- Monitor reaction progress using thin-layer chromatography (TLC) with ninhydrin staining for amine detection.

- Optimize stoichiometry to minimize byproducts like quaternary ammonium salts .

Basic: How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

- Handling: Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact. Conduct a risk assessment for spill protocols, referencing SDS guidelines for structurally similar amines (e.g., N,N-diethylcyclohexylamine) .

- Storage: Keep in airtight, light-resistant containers at 2–8°C under inert gas (argon/nitrogen) to prevent hygroscopic degradation .

- Disposal: Follow EPA/DOT regulations for amine hydrochlorides; incinerate with afterburners and scrubbers .

Basic: What analytical techniques are suitable for characterizing the purity and structure of this compound?

Methodological Answer:

- Purity:

- Structural Confirmation:

- NMR (¹H/¹³C): Compare methyl group signals (δ 2.2–2.5 ppm for N-methyl; δ 1.3–1.7 ppm for cyclohexyl CH2) .

- FT-IR: Confirm hydrochloride formation via N–H stretch (2500–3000 cm⁻¹) and absence of free amine peaks .

Advanced: What strategies can resolve discrepancies in reported pharmacological activities of this compound derivatives?

Methodological Answer:

- Controlled Replication: Standardize assay conditions (pH, temperature, cell lines) across studies to isolate compound-specific effects.

- Metabolite Profiling: Use LC-MS/MS to identify active/inactive metabolites contributing to divergent results .

- Structural Analog Testing: Compare activity of N,3-dimethyl vs. N,N-dimethyl derivatives to assess positional isomerism impacts .

Advanced: How can researchers design stability-indicating methods to assess degradation products under varying conditions?

Methodological Answer:

- Forced Degradation Studies:

- Validation: Establish method specificity, linearity (R² > 0.99), and LOD/LOQ (≤0.1% w/w) per ICH Q2(R1) .

Advanced: What experimental approaches optimize the enantiomeric purity of this compound during synthesis?

Methodological Answer:

- Chiral Resolution: Use (R)- or (S)-mandelic acid as resolving agents in ethanol; monitor enantiomeric excess (ee) via chiral HPLC .

- Asymmetric Catalysis: Employ palladium-catalyzed alkylation with chiral ligands (e.g., BINAP) to favor desired stereochemistry .

- Crystallization-Induced Diastereomer Transformation (CIDT): Recrystallize diastereomeric salts in methanol to achieve >98% ee .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.